N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Synthesis Analysis
Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Structural modifications on different thiadiazole derivatives have been made for various pharmacological activities .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of derivatives related to "N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide" with significant antimicrobial properties. For instance, derivatives have been synthesized for evaluating their antimicrobial activity against various bacterial and fungal strains. Compounds such as N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potent antibacterial activity against both gram-negative and gram-positive bacteria, along with moderate inhibitory effects on α-chymotrypsin enzyme, suggesting their potential as antimicrobial agents (Siddiqui et al., 2014).
Anticancer Applications
In the realm of anticancer research, novel derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized. These derivatives have been evaluated for their in vitro anticancer activity against several cancer cell lines. Some compounds demonstrated significant activity as cytotoxic agents, indicating their potential use in cancer therapy (Ghorab et al., 2016).
Enzyme Inhibition
The synthesized compounds have also been explored for their enzyme inhibitory activities. For example, compounds related to "this compound" have been evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), demonstrating their potential as enzyme inhibitors (Rehman et al., 2013).
Mechanism of Action
Future Directions
The future directions in the research of thiadiazole derivatives are likely to continue focusing on their broad spectrum of pharmacological activities . The development of new compounds by modifying the structure of known derivatives with documented activity is one of the methods of searching for new compounds .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-21-8-16-20-15(21)25-7-12(22)17-14-19-18-13(26-14)10-6-9(23-2)4-5-11(10)24-3/h4-6,8H,7H2,1-3H3,(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVGNRNGAHUTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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